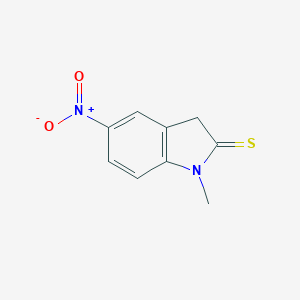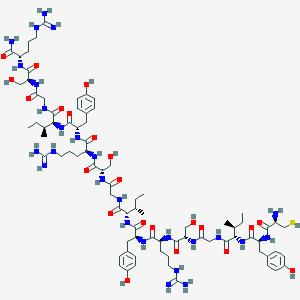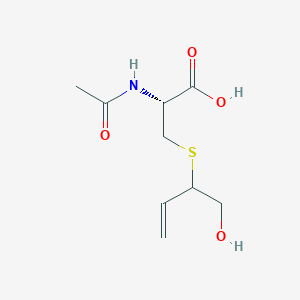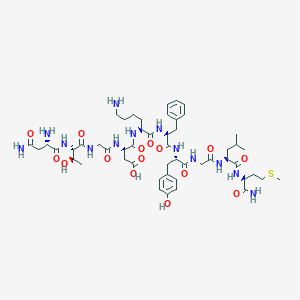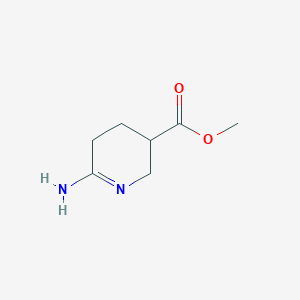
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate, also known as MATC, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrahydropyridine derivatives and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is not well understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the synthesis of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate may act by modulating the activity of ion channels in the brain.
生化和生理效应
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition. Additionally, it has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its potential anti-inflammatory effects.
实验室实验的优点和局限性
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a wide range of potential applications, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
未来方向
There are several future directions for the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate. One potential area of research is the development of more specific and potent derivatives of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate that could be used as therapeutic agents. Additionally, the mechanisms of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate and its derivatives could be further elucidated to better understand their potential applications. Finally, the potential use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate as an anti-inflammatory and anticancer agent could be further explored. Overall, the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has the potential to lead to new insights into the treatment of a variety of diseases and disorders.
合成方法
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can be synthesized using a variety of methods, including the reductive amination of 3-piperidone with methylamine, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-piperidone with methylamine and dimethyl sulfate, followed by the addition of ethyl chloroformate. The synthesis of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been well-established and is widely used in scientific research.
科学研究应用
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antiviral properties. Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a potential anticancer agent.
属性
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOGNUJWRYXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)

